5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione
Overview
Description
5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione is a heterocyclic compound that combines the structural features of indole and thiazolidine. The indole nucleus is known for its wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties . The thiazolidine ring, on the other hand, is a key structural component in various bioactive molecules, including antidiabetic drugs. The combination of these two moieties in a single molecule makes this compound a compound of significant interest in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione typically involves the condensation of isatin (1H-indole-2,3-dione) with thiazolidine-2,4-dione. One common method is the reaction of isatin with thiazolidine-2,4-dione in the presence of a base such as piperidine or triethylamine. The reaction is usually carried out in a solvent like ethanol or methanol at reflux temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the indole ring, leading to a wide range of derivatives.
Scientific Research Applications
Chemistry: The compound serves as a versatile intermediate in the synthesis of more complex molecules.
Industry: Its unique structural features make it a valuable building block in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione involves its interaction with various molecular targets. The indole moiety can bind to multiple receptors, including those involved in cell signaling pathways. The thiazolidine ring can interact with enzymes such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases (RTKs), inhibiting their activity and thereby exerting anticancer effects . The compound’s ability to modulate these pathways makes it a promising candidate for therapeutic applications.
Comparison with Similar Compounds
Similar Compounds
Indole-2,3-dione derivatives: These compounds share the indole nucleus and exhibit similar biological activities.
Thiazolidine-2,4-dione derivatives: These compounds are known for their antidiabetic properties and are structurally similar to the thiazolidine moiety.
Uniqueness
What sets 5-(2-Oxo-indolin-3-ylidene)-thiazolidine-2,4-dione apart is the combination of the indole and thiazolidine rings in a single molecule. This unique structure allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications .
Properties
IUPAC Name |
4-hydroxy-5-(2-oxoindol-3-yl)-3H-1,3-thiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6N2O3S/c14-9-7(8-10(15)13-11(16)17-8)5-3-1-2-4-6(5)12-9/h1-4,15H,(H,13,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXMSOITIAZIOP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)N=C2C=C1)C3=C(NC(=O)S3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26671265 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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